molecular formula C24H22O4 B1589626 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)- CAS No. 190843-93-7

4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-

Cat. No. B1589626
M. Wt: 374.4 g/mol
InChI Key: TYHKMVKSHVDGOG-UHFFFAOYSA-N
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Description

“4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” is a chemical compound with the CAS number 190843-93-7 .


Synthesis Analysis

The synthesis of “4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” involves several steps and various raw materials such as Pyrene, 2,7-bis (1,1-dimethylethyl)-4,5,9,10-tetramethoxy- and Pyrene, 4,5,9,10-tetrabromo-2,7-bis (1,1-dimethylethyl)- .


Molecular Structure Analysis

The molecular formula of “4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” is C24H22O4 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” include a molecular weight of 374.43, a predicted boiling point of 564.1±50.0 °C, and a predicted density of 1.261±0.06 g/cm3 .

Scientific Research Applications

1. Application in Li-Ion Batteries

  • Summary of Application: The compound is used in the creation of a Pyrene-4,5,9,10-Tetraone-Based Covalent Organic Framework (PT-COF) which serves as a high-capacity electrode for Li-ion batteries .
  • Methods of Application: The PT-COF is combined with carbon nanotubes (CNT) to create a composite material. This composite is then used as the electrode in a Li-ion battery .
  • Results: The PT-COF50 composite achieved a capacity of up to 280 mAh g−1 at a current density of 200 mA g−1, which is the highest capacity reported for a COF-based composite cathode electrode to date .

2. Application in Aqueous Zinc-Ion Batteries

  • Summary of Application: The compound is used in the creation of a solubility limited pyrene-4,5,9,10-tetraone-based covalent organic framework for high-performance aqueous zinc-organic batteries .
  • Methods of Application: The framework is synthesized to address the issue of high solubility in electrolytes of its zincated products during the discharge process .
  • Results: The 4KT-Tp-COF cathode exhibits a stable capacity of 181 mAh·g −1 at 0.2 A·g −1, superior rate capability of 139 mAh·g −1 at 20 A·g −1, and a long lifetime of 1000 cycles without capacity loss at 30 A·g −1 .

3. Application in Covalent Organic Polymers

  • Summary of Application: The compound is used in the synthesis of a novel carbonyl-rich covalent organic polymer (COP), polyphenyl-1,3,5- (pyrene-4,5,9,10-tetraone) (PPh-PTO) .
  • Methods of Application: The PPh-PTO is synthesized and its carbonyl redox-active centers are confirmed using in situ Fourier-transform infrared spectroscopy (FTIR), ex situ X-ray photoelectron spectroscopy (XPS), and Raman analysis .
  • Results: The results of this application were not provided in the source .

4. Application in Organic Light-Emitting Diodes (OLEDs)

  • Summary of Application: The compound exhibits good luminescent properties and can be used as an organic electroluminescent material .
  • Methods of Application: It can be applied in the fabrication of optoelectronic devices such as organic light-emitting diodes (OLEDs) .
  • Results: The specific results of this application were not provided in the source .

5. Application in Organic Solar Cells

  • Summary of Application: The compound can be used in the fabrication of organic solar cells .
  • Methods of Application: It can be applied in the active layer of organic solar cells .
  • Results: The specific results of this application were not provided in the source .

6. Application in Molecular Electronics

  • Summary of Application: The compound can be used as a building block for conjugated materials in molecular electronics .
  • Methods of Application: The compound can be synthesized into strong electron donors and acceptors .
  • Results: The specific results of this application were not provided in the source .

7. Application in Organic Electroluminescent Materials

  • Summary of Application: The compound exhibits good luminescent properties and can be used as an organic electroluminescent material .
  • Methods of Application: It can be applied in the fabrication of optoelectronic devices .
  • Results: The specific results of this application were not provided in the source .

8. Application in Organic Solar Cells

  • Summary of Application: The compound can be used in the fabrication of organic solar cells .
  • Methods of Application: It can be applied in the active layer of organic solar cells .
  • Results: The specific results of this application were not provided in the source .

9. Application in Molecular Electronics

  • Summary of Application: The compound can be used as a building block for conjugated materials in molecular electronics .
  • Methods of Application: The compound can be synthesized into strong electron donors and acceptors .
  • Results: The specific results of this application were not provided in the source .

Safety And Hazards

The safety information available for “4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-” indicates that it should be handled with care to avoid contact with skin and eyes, and formation of dust and aerosols .

properties

IUPAC Name

2,7-ditert-butylpyrene-4,5,9,10-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22O4/c1-23(2,3)11-7-13-17-14(8-11)20(26)22(28)16-10-12(24(4,5)6)9-15(18(16)17)21(27)19(13)25/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYHKMVKSHVDGOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C3C(=C1)C(=O)C(=O)C4=CC(=CC(=C43)C(=O)C2=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441605
Record name 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-

CAS RN

190843-93-7
Record name 4,5,9,10-Pyrenetetrone, 2,7-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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